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molecular formula C8H3N3O2S2 B8328749 5-Nitro-4-(thiazol-4-yl)thiophene-3-carbonitrile

5-Nitro-4-(thiazol-4-yl)thiophene-3-carbonitrile

Cat. No. B8328749
M. Wt: 237.3 g/mol
InChI Key: KQGDFLIYSHDGOO-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

To a solution of 5-nitro-4-(thiazol-4-yl)thiophene-3-carbonitrile (0.071 g, 0.31 mmol) in ethyl acetate (3 mL) was added tin (II) chloride dihydrate (0.29 g, 1.27 mmol). The reaction mixture was heated in an oil bath set at 70° C. under condenser. After 20 min. the mixture was cooled to RT and concentrated under reduced pressure. Purification by flash chromatography (silica, 40:60 ethyl acetate/hexane) gave 5-amino-4-(thiazol-4-yl)thiophene-3-carbonitrile (24 mgs, 38%) Retention time (min)=1.837, method [4], MS(ESI) 208.0 (M+H).
Quantity
0.071 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[S:8][CH:7]=[C:6]([C:9]#[N:10])[C:5]=1[C:11]1[N:12]=[CH:13][S:14][CH:15]=1)([O-])=O.O.O.[Sn](Cl)Cl>C(OCC)(=O)C>[NH2:1][C:4]1[S:8][CH:7]=[C:6]([C:9]#[N:10])[C:5]=1[C:11]1[N:12]=[CH:13][S:14][CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.071 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CS1)C#N)C=1N=CSC1
Name
Quantity
0.29 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated in an oil bath
CUSTOM
Type
CUSTOM
Details
set at 70° C. under condenser
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica, 40:60 ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CS1)C#N)C=1N=CSC1
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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